molecular formula C15H19N3O9 B13422794 Ribavirin Impurity 7 CAS No. 39925-11-6

Ribavirin Impurity 7

Cat. No.: B13422794
CAS No.: 39925-11-6
M. Wt: 385.33 g/mol
InChI Key: HEOMJLCCXYSIGI-HKUMRIAESA-N
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Description

Ribavirin Impurity 7 is a degradation product of Ribavirin, a synthetic nucleoside analog structurally related to guanine. Ribavirin is widely used as an antiviral agent, particularly in the treatment of chronic hepatitis C and respiratory syncytial virus infections . This compound, like other impurities, is crucial for understanding the stability, efficacy, and safety of the parent drug.

Chemical Reactions Analysis

Types of Reactions: Ribavirin Impurity 7 undergoes several types of chemical reactions, including:

    Oxidation: Exposure to oxidative conditions can lead to the formation of various degradation products.

    Reduction: Although less common, reduction reactions can also occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can lead to the formation of different impurities.

Common Reagents and Conditions:

    Oxidative Reagents: Hydrogen peroxide, potassium permanganate.

    Acidic Conditions: Hydrochloric acid, sulfuric acid.

    Alkaline Conditions: Sodium hydroxide, potassium hydroxide.

Major Products Formed: The major products formed from these reactions include various triazole derivatives and other nucleoside analogs .

Scientific Research Applications

Ribavirin Impurity 7 has several scientific research applications:

    Chemistry: Used as a reference standard in chromatographic methods to ensure the purity and stability of Ribavirin.

    Biology: Studied for its potential biological activity and interactions with cellular components.

    Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of Ribavirin.

    Industry: Used in quality control processes during the manufacturing of Ribavirin.

Comparison with Similar Compounds

  • Ribavirin Impurity A
  • Ribavirin Impurity B
  • Ribavirin Impurity C
  • Ribavirin Impurity D

Comparison: Ribavirin Impurity 7 is unique in its specific degradation pathway and the conditions under which it forms. Unlike other impurities, it may have distinct chemical and biological properties that are crucial for the comprehensive understanding of Ribavirin’s stability and efficacy .

Biological Activity

Ribavirin, a synthetic nucleoside analog, is primarily recognized for its antiviral properties against a range of RNA and DNA viruses. Among its various forms, Ribavirin Impurity 7 has garnered attention due to its potential biological activity. This article explores the biological mechanisms, efficacy, and relevant research findings associated with this compound.

Overview of Ribavirin and Its Impurities

Ribavirin is known to exert its antiviral effects by several mechanisms:

  • Inhibition of RNA-dependent RNA Polymerase (RdRp) : Ribavirin triphosphate (RTP) directly inhibits RdRp, crucial for viral RNA synthesis.
  • Mutagenesis : It increases the mutation frequency in viral genomes, leading to an "error catastrophe" where the virus cannot replicate effectively.
  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : This inhibition depletes intracellular GTP pools, further hindering viral replication.
  • Immunomodulatory Effects : Ribavirin shifts immune responses from a T-helper type 2 (Th2) to a T-helper type 1 (Th1) profile, enhancing antiviral activity .

The proposed mechanisms for this compound include:

  • Similar Mechanisms as Ribavirin : It may share the same pathways as ribavirin in inhibiting viral replication through RdRp inhibition and mutagenesis.
  • Differential Efficacy : Depending on structural variations, this compound could exhibit distinct interactions with viral enzymes or host cell pathways that alter its effectiveness .

Study on Antiviral Efficacy

A recent study investigated the antiviral activity of ribavirin against various viruses, including hepatitis C virus (HCV) and influenza virus. The study highlighted that ribavirin's effectiveness could be influenced by the presence of impurities:

  • Cell Line Variability : Different cell lines exhibited varying levels of susceptibility to ribavirin and its impurities. For instance, certain cell types showed significantly lower accumulation of ribavirin, correlating with reduced antiviral efficacy .
Cell LineRibavirin AccumulationAntiviral Efficacy
BHK21LowPoor
HeLaModerateModerate
Huh-7.5HighHigh

Comparative Analysis with Other Antivirals

In a comparative analysis, ribavirin was found to have synergistic effects when combined with other antiviral agents. This combination therapy may enhance the overall therapeutic outcomes for patients with viral infections such as HCV and respiratory syncytial virus (RSV) .

Properties

CAS No.

39925-11-6

Molecular Formula

C15H19N3O9

Molecular Weight

385.33 g/mol

IUPAC Name

methyl 2-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C15H19N3O9/c1-7(19)24-5-10-11(25-8(2)20)12(26-9(3)21)14(27-10)18-13(15(22)23-4)16-6-17-18/h6,10-12,14H,5H2,1-4H3/t10-,11-,12-,14-/m1/s1

InChI Key

HEOMJLCCXYSIGI-HKUMRIAESA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

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